N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
The compound N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide features a hybrid heterocyclic system comprising:
- A 1,3,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group.
- A 4-methyl-1,3-thiazole ring fused with an imine group (E-configuration).
- A phenoxyacetamide side chain linked to the thiazole moiety.
This structure combines electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups, which may enhance stability and modulate biological interactions.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-13-18(20-24-19(25-29-20)14-8-10-15(27-2)11-9-14)30-21(22-13)23-17(26)12-28-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
XRBFRDNKWZILJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclization
Amidoximes react with carboxylic acid chlorides or esters under basic conditions to form 1,2,4-oxadiazoles. For the target compound, 4-methoxybenzamidoxime is synthesized by treating 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol at 60°C. Subsequent cyclization with chloroacetyl chloride in the presence of potassium carbonate yields 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole .
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Methoxybenzonitrile | Ethanol | 60°C | 6 h | 85% |
| Chloroacetyl chloride | Acetone | Reflux | 4 h | 78% |
Formation of the 4-Methyl-1,3-Thiazole Core
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones.
Thiourea Intermediate Preparation
4-Methyl-2-thiourea is reacted with ethyl 2-bromoacetoacetate in ethanol under reflux to form 4-methyl-1,3-thiazol-2(3H)-imine .
Oxidation to Thiazol-2(3H)-Ylidene
The imine intermediate is oxidized using manganese dioxide in dichloromethane to yield 4-methyl-1,3-thiazol-2(3H)-ylidene .
Optimization Data
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| MnO₂ | Dichloromethane | RT | 12 h | 65% |
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole and thiazole subunits are coupled via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Nucleophilic Substitution
3-(4-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole reacts with 4-methyl-1,3-thiazol-2(3H)-ylidene in dimethylformamide (DMF) using potassium carbonate as a base.
Key Parameters
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 8 h | 72% |
Introduction of the Phenoxyacetamide Group
The phenoxyacetamide side chain is introduced via a two-step process:
Synthesis of 2-Phenoxyacetyl Chloride
Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate 2-phenoxyacetyl chloride .
Amidation Reaction
The thiazole-oxadiazole intermediate undergoes amidation with 2-phenoxyacetyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF).
Reaction Profile
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Phenoxyacetyl chloride | TEA | THF | 0°C → RT | 68% |
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H-NMR : δ 7.82 (s, 1H, thiazole-H), 7.45–6.85 (m, 9H, aromatic-H), 4.92 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₂₄H₂₁N₃O₄S [M+H]⁺: 456.1284, found: 456.1287.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow systems are recommended for oxadiazole formation to enhance safety and yield. Green chemistry approaches, such as mechanochemical synthesis, are under investigation to reduce solvent use .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer properties. These compounds can inhibit various enzymes and growth factors essential for cancer cell proliferation. For instance, oxadiazole derivatives have been shown to block telomerase and topoisomerase activities, which are crucial for maintaining cancer cell viability . The thiazole moiety in the compound may enhance its interaction with biological targets, potentially leading to improved anticancer efficacy.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole-containing compounds have been documented to exhibit antibacterial and antifungal properties. Research has demonstrated that similar thiazole derivatives show effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group may further augment this activity by increasing lipophilicity and facilitating membrane penetration.
Anticonvulsant Effects
Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds with similar structures have shown promising results in reducing seizure activity in animal models . The mechanism may involve modulation of neurotransmitter systems or ion channels critical for neuronal excitability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases lipophilicity and enhances bioactivity |
| Thiazole ring | Contributes to antimicrobial and anticonvulsant effects |
| Oxadiazole moiety | Essential for anticancer activity |
Anticancer Research
A study published in 2023 explored a series of oxadiazole derivatives related to this compound and found that specific modifications led to enhanced cytotoxicity against various cancer cell lines . The research highlighted the importance of substituent variations on the phenyl ring in modulating biological activity.
Antimicrobial Efficacy
In a separate investigation focusing on thiazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects against resistant strains of bacteria . This finding underscores the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,3,4-oxadiazole and thiazole cores are critical for rigidity and π-π stacking interactions. Comparable systems include:
Key Observations:
Substituent Effects
Substituents significantly influence solubility, binding affinity, and bioactivity:
- Both the target and 9e feature 4-methoxyphenyl and acetamide groups. However, 9e’s triazole linker may confer stronger hydrogen-bonding capacity, whereas the target’s oxadiazole-thiazole system provides greater rigidity .
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
Table 2: Substituent Impact on Bioactivity
Biological Activity
N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a compound that integrates diverse pharmacophores, including thiazole and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring linked to an oxadiazole unit and a phenoxyacetamide group. Its molecular weight is approximately 478 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing significant potential in multiple therapeutic areas:
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds containing thiazole and oxadiazole rings. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specifically, compounds with similar scaffolds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Bcl-2 : The interaction with the Bcl-2 protein has been noted as a critical pathway for inducing apoptosis in cancer cells .
- Molecular Dynamics Simulations : Simulations indicate that hydrophobic interactions play a significant role in binding affinity to target proteins, which is crucial for the design of more potent derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Thiazole and Oxadiazole Importance : The presence of both thiazole and oxadiazole rings is critical for maintaining cytotoxicity. Modifications at specific positions can enhance or reduce activity .
- Substituent Effects : Electron-donating groups like methyl or methoxy at specific positions on the phenyl ring have been correlated with increased activity. For example, the presence of a methoxy group significantly enhances the compound's potency against various cell lines .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives where one compound closely related to this compound showed promising results in inhibiting tumor growth in vitro. The study reported an IC50 value lower than that of cisplatin in certain cell lines, indicating significant potential for further development .
Case Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate how structural variations influence binding affinity to target proteins involved in cancer cell survival pathways. The results indicated that specific modifications could enhance binding interactions by up to 30%, suggesting avenues for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
